BAY-985

Description

TANK-binding kinase 1 (TBK1) and IκB kinase epsilon (IKKε), also known as IKKi, are related serine/threonine protein kinases belonging to the non-canonical IKK family. nih.govinvivogen.com While canonical IKKs (IKKα and IKKβ) are primarily known for their role in activating the NF-κB pathway, TBK1 and IKKε are critically involved in the activation of interferon regulatory factors (IRF3 and IRF7), which are key transcription factors for inducing type I interferon responses. guidetopharmacology.orgfrontiersin.orgasm.orgnih.gov TBK1 is ubiquitously expressed, whereas IKKε expression is more restricted to certain tissues like the pancreas, thymus, spleen, and peripheral blood leukocytes. nih.gov Both kinases are activated by various stimuli, including viral nucleic acids detected by pattern recognition receptors like Toll-like receptors (TLRs) and RIG-I-like helicases, as well as by inflammatory cytokines. guidetopharmacology.orgasm.orgnih.gov Activation typically involves trans-autophosphorylation at serine 172 in their activation loop. frontiersin.orgasm.org Beyond innate immunity, TBK1 and IKKε participate in diverse cellular functions such as autophagy, cell growth, proliferation, and metabolic regulation. nih.govinvivogen.comnih.govnih.gov BAY-985 has been characterized as a potent inhibitor of both TBK1 and IKKε, demonstrating high selectivity. nih.govmedchemexpress.comcaymanchem.comselleckchem.com It acts as an ATP-competitive inhibitor, interfering with the binding of ATP to the kinase domain. invivogen.comresearchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

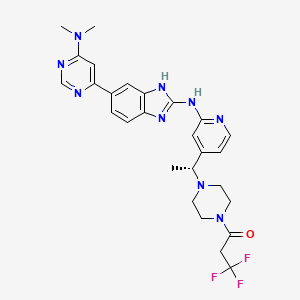

1-[4-[(1R)-1-[2-[[6-[6-(dimethylamino)pyrimidin-4-yl]-1H-benzimidazol-2-yl]amino]pyridin-4-yl]ethyl]piperazin-1-yl]-3,3,3-trifluoropropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30F3N9O/c1-17(38-8-10-39(11-9-38)25(40)15-27(28,29)30)18-6-7-31-23(13-18)36-26-34-20-5-4-19(12-22(20)35-26)21-14-24(37(2)3)33-16-32-21/h4-7,12-14,16-17H,8-11,15H2,1-3H3,(H2,31,34,35,36)/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZRJHVDNTDBTOZ-QGZVFWFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=NC=C1)NC2=NC3=C(N2)C=C(C=C3)C4=CC(=NC=N4)N(C)C)N5CCN(CC5)C(=O)CC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC(=NC=C1)NC2=NC3=C(N2)C=C(C=C3)C4=CC(=NC=N4)N(C)C)N5CCN(CC5)C(=O)CC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30F3N9O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

553.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Bay 985 As a Mechanistic Chemical Probe and Kinase Inhibitor

Discovery and Characterization of BAY-985

The journey to identify this compound began with extensive screening efforts aimed at discovering inhibitors for the IKK-related kinase family.

High-Throughput Screening Campaigns for IKK-Related Kinase Inhibition

The discovery of this compound was the result of a systematic search involving high-throughput screening (HTS) of a vast compound library. le.ac.ukmpg.de Researchers initially conducted a biochemical HTS campaign targeting TBK1. le.ac.uk Due to the limited number of suitable hits from this initial screen, a second, cell-based HTS was performed. le.ac.ukmpg.de This secondary screen utilized a reporter gene assay where luciferase expression was dependent on TBK1/IKKε activity. le.ac.ukmpg.de Over 3 million compounds were tested for their ability to inhibit this activity. le.ac.ukmpg.de This dual-screening approach, combining biochemical and cellular assays, was crucial for identifying promising lead compounds that were active within a cellular context. le.ac.uk

Identification as a Potent and Selective Dual TBK1/IKKε Inhibitor

Through these screening efforts and subsequent chemical optimization, this compound was identified as a highly potent and selective dual inhibitor of TBK1 and IKKε. guidetopharmacology.orgcancer-research-network.comselleckchem.com It acts as an ATP-competitive inhibitor, meaning it binds to the ATP-binding site of the kinases, preventing their normal function. cancer-research-network.comtargetmol.com

Detailed biochemical assays revealed its high potency. This compound exhibits inhibitory concentrations (IC50) of 2 nM for both TBK1 (at low ATP concentrations) and IKKε. selleckchem.commedchemexpress.comcaymanchem.com Even at higher, more physiologically relevant ATP concentrations, it maintains strong potency against TBK1 with an IC50 of 18-30 nM. selleckchem.commedchemexpress.comchemicalprobes.org In cellular assays, this compound effectively inhibits the phosphorylation of Interferon Regulatory Factor 3 (IRF3), a downstream target of TBK1/IKKε, with an IC50 of 74 nM. cancer-research-network.comselleckchem.commedchemexpress.comcaymanchem.com

The selectivity of this compound is a key attribute. While it potently inhibits TBK1 and IKKε, it shows significantly less activity against a broad panel of other kinases. caymanchem.comchemicalprobes.org For instance, its IC50 values for other kinases like FLT3, RSK4, and DRAK1 are 123 nM, 276 nM, and 311 nM, respectively, demonstrating a selectivity ratio of over 100-fold for its primary targets in many cases. medchemexpress.comcaymanchem.comchemicalprobes.org This high degree of selectivity is crucial for a chemical probe, as it ensures that observed biological effects are primarily due to the inhibition of the intended targets.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 (nM) | Assay Conditions |

|---|---|---|

| TBK1 | 2 | Low ATP selleckchem.commedchemexpress.comcaymanchem.com |

| TBK1 | 18-30 | High ATP selleckchem.commedchemexpress.comchemicalprobes.org |

| IKKε | 2 | Low ATP selleckchem.commedchemexpress.comcaymanchem.com |

| pIRF3 (cellular) | 74 | cancer-research-network.comselleckchem.commedchemexpress.comcaymanchem.com |

| FLT3 | 123 | medchemexpress.comcaymanchem.comchemicalprobes.org |

| RSK4 | 276 | medchemexpress.comcaymanchem.com |

| DRAK1 | 311 | medchemexpress.comcaymanchem.com |

| ULK1 | 7,930 | cancer-research-network.commedchemexpress.com |

This compound's Role as a Research Community Chemical Probe

Recognizing its value as a research tool, this compound was made openly available to the scientific community, fostering a collaborative environment for biological exploration.

Open Science Initiative for TBK1 Biology Exploration

This compound has been donated to the Structural Genomics Consortium (SGC) as a chemical probe. le.ac.ukguidetopharmacology.orgguidetoimmunopharmacology.orgbayer.com This action is part of a broader open science initiative to provide researchers with high-quality, well-characterized small molecules to investigate the roles of novel drug discovery targets without restriction. bayer.comnih.gov By making this compound freely available, the initiative aims to accelerate the understanding of TBK1 and IKKε biology and their involvement in various diseases. guidetopharmacology.orgbayer.com This open-access model allows for widespread use and validation by the global research community. nih.gov

Facilitation of Target Validation and Mechanistic Studies

The availability of a potent and selective inhibitor like this compound is invaluable for target validation and detailed mechanistic studies. le.ac.uknih.gov Chemical probes are essential for dissecting complex cellular signaling pathways. nih.gov Researchers can use this compound to specifically block TBK1/IKKε activity in various cellular and preclinical models to explore the functional consequences. le.ac.uknih.gov This helps to elucidate the specific roles of these kinases in processes such as innate immunity, inflammation, and cancer. tandfonline.comfrontiersin.org The use of this compound, alongside its structurally related negative control BAY-440, allows for more rigorous experiments to confirm that the observed effects are due to the specific inhibition of TBK1 and IKKε. nih.govresearchgate.net

Molecular Mechanism of Action of Bay 985

ATP-Competitive Inhibitory Modality

The primary mechanism by which BAY-985 exerts its inhibitory effect is through direct competition with adenosine (B11128) triphosphate (ATP) for the kinase binding site. researchgate.netmedchemexpress.comcancer-research-network.com This mode of action is a common strategy for kinase inhibitors, which leverage the conserved nature of the ATP-binding pocket to achieve high-affinity binding and prevent the phosphorylation of downstream substrates. whiterose.ac.uk

This compound functions as a dual inhibitor, effectively targeting both TBK1 and IKKε. medchemexpress.com Its ATP-competitive nature has been confirmed in biochemical kinase activity assays. mpg.de The potency of this inhibition is demonstrated by its low nanomolar half-maximal inhibitory concentrations (IC₅₀). For IKKε, this compound exhibits an IC₅₀ of 2 nM. medchemexpress.comcancer-research-network.com Its potency against TBK1 is dependent on the concentration of ATP used in the assay; it shows an IC₅₀ of 2 nM in low-ATP conditions and 30 nM in high-ATP conditions, which is consistent with an ATP-competitive mechanism. medchemexpress.comcancer-research-network.com The compound's ability to inhibit the cellular phosphorylation of Interferon Regulatory Factor 3 (IRF3), a key downstream substrate of TBK1/IKKε, further validates its mechanism within a cellular context. researchgate.netmedchemexpress.comcancer-research-network.com

| Target Kinase | IC₅₀ (nM) | Assay Condition |

|---|---|---|

| TBK1 | 2 | Low ATP |

| TBK1 | 30 | High ATP |

| IKKε | 2 | - |

As a benzimidazole (B57391) derivative, the structure of this compound is optimized to form specific, high-affinity interactions within the ATP-binding pocket of its target kinases. researchgate.net A critical interaction for ATP-competitive inhibitors is with a conserved lysine (B10760008) residue within the kinase domain, which is essential for anchoring ATP. whiterose.ac.uk In the case of IKKε, this compound competitively inhibits the binding of ATP to the lysine 38 (Lys38) residue. researchgate.net This interaction is fundamental to its inhibitory effect, as it directly blocks the site necessary for the phosphotransfer reaction. Given the high degree of homology between the kinase domains of IKKε and TBK1, a similar interaction with the corresponding lysine residue in the TBK1 ATP-binding site is the basis for its dual inhibitory activity.

Structural Biology Insights into Kinase-Inhibitor Complex

The precise binding mode and the structural basis for the potency and selectivity of this compound have been elucidated through X-ray crystallography and supported by computational methods. These techniques provide an atomic-level view of the interactions between the inhibitor and the kinase.

The three-dimensional structure of this compound in complex with its target has been resolved, providing definitive evidence of its binding mode. The X-ray crystal structure of human TBK1 bound to this compound (referred to as compound 2 in the deposition) has been determined and is available in the Protein Data Bank (PDB) under the accession code 6RSR . chemicalprobes.orgrcsb.org This structural data was integral to the research that identified and characterized this compound as a highly selective inhibitor. nih.govrcsb.org The crystallographic data reveals the precise orientation of the inhibitor within the ATP-binding cleft, confirming the specific molecular contacts that anchor the molecule and prevent ATP binding.

Computational techniques, including molecular modeling and docking simulations, were instrumental in the discovery and optimization process leading to this compound. nih.govnih.gov Such methods are used to predict how a ligand (the inhibitor) fits into the binding site of a protein (the kinase) and to estimate the affinity of this interaction. mdpi.com For this compound, computational models were used to understand the structure-activity relationships within the benzimidazole series of compounds, guiding the chemical synthesis to enhance potency and selectivity. nih.gov These models complement the experimental X-ray crystallography data by providing insights into the dynamics of the kinase-inhibitor interaction and the energetic contributions of specific molecular contacts. cas.orgresearchgate.net

Kinase Selectivity and Off-Target Profiling of this compound

A critical attribute of a high-quality chemical probe or therapeutic agent is its selectivity for the intended target over other related proteins. This compound has been profiled against large panels of kinases to determine its selectivity profile.

The compound is described as a highly selective inhibitor of TBK1 and IKKε. nih.govresearchgate.net In broad kinase screening panels, it demonstrates a selectivity ratio of over 100-fold for TBK1/IKKε against the majority of other kinases. chemicalprobes.org However, a few off-target kinases have been identified where this compound shows some inhibitory activity, albeit at significantly higher concentrations than for its primary targets. These include Fms-like tyrosine kinase 3 (FLT3), Ribosomal S6 kinase 4 (RSK4), and DRAK1 (also known as STK17A). medchemexpress.comcancer-research-network.comchemicalprobes.org More detailed profiling also identified potential interactions with MAP2K5 and MAP3K19. chemicalprobes.org This high degree of selectivity is crucial for minimizing potential confounding effects in research and reducing off-target toxicities in therapeutic applications. nih.gov

| Target | Measurement | Value (nM) |

|---|---|---|

| FLT3 | IC₅₀ | 123 |

| RSK4 | IC₅₀ | 276 |

| DRAK1 (STK17A) | IC₅₀ | 311 |

| MAP2K5 | IC₅₀ | 847 |

| ULK1 | IC₅₀ | 7930 |

| MAP3K19 | K_d | 9.6 |

| STK17A (DRAK1) | K_d | 74 |

Comprehensive Assessment Against Kinome Panels

The selectivity of this compound has been extensively evaluated across various kinome panels to determine its specificity for TBK1 and IKKε. These assessments are crucial for understanding the compound's molecular mechanism and potential for off-target effects icr.ac.ukkinaselogistics.com. The results from multiple screening platforms, including those from Bayer, DiscoverX, and Eurofins, have consistently demonstrated a high degree of selectivity for its primary targets chemicalprobes.org.

In most cases, the selectivity ratio for TBK1 and IKKε compared to other kinases is greater than 100-fold chemicalprobes.org. This high selectivity is a key characteristic of this compound, indicating that it predominantly interacts with its intended targets at therapeutic concentrations. The compound's high potency against TBK1 and IKKε, coupled with its selectivity, makes it a valuable tool for studying the biological functions of these kinases researchgate.net.

Below is a summary of the inhibitory potencies of this compound against its primary targets.

| Target | Assay Condition | IC50 (nM) | Source |

|---|---|---|---|

| TBK1 | Low ATP | 2 | selleckchem.commedchemexpress.com |

| TBK1 | High ATP | 30 | selleckchem.commedchemexpress.com |

| IKKε | Low ATP | 2 | selleckchem.commedchemexpress.com |

Analysis of Identified Secondary Targets and Their Implications

Screening across different kinase panels revealed several off-target kinases. For instance, a Bayer internal kinase panel identified Fms-like tyrosine kinase 3 (FLT3) and Mitogen-activated protein kinase kinase 5 (MAP2K5) as secondary targets, though with much higher IC50 values than for TBK1/IKKε. chemicalprobes.org. A DiscoverX panel identified Serine/threonine-protein kinase 17A (STK17A, also known as DRAK1) and Mitogen-activated protein kinase kinase kinase 19 (MAP3K19) as hits based on dissociation constants (Kd) chemicalprobes.org. Further assays also identified Ribosomal S6 kinase 4 (RSK4) and Unc-51 like kinase 1 (ULK1) as weak hits cancer-research-network.commedchemexpress.com.

The inhibition of these secondary targets is substantially weaker than for TBK1 and IKKε, as shown by the selectivity ratios, which are mostly above or near 100-fold chemicalprobes.org. For example, the IC50 for FLT3 is 123 nM, which is over 60 times higher than the IC50 for TBK1 (at low ATP) cancer-research-network.comchemicalprobes.org. The weakest inhibition was observed for ULK1, with an IC50 of 7930 nM cancer-research-network.commedchemexpress.com.

The implications of these secondary targets depend on the therapeutic context. For example, FLT3 is a receptor tyrosine kinase involved in hematopoiesis and is a target in certain leukemias. Unintended inhibition of FLT3 could potentially lead to specific side effects or, conversely, contribute to a therapeutic effect in relevant cancer types. However, given the significantly lower potency, these off-target effects are less likely to be pronounced at concentrations where this compound is selective for TBK1/IKKε chemicalprobes.org. In addition to kinases, a GPCR scan identified two weak hits: TMEM97 and HTR2B, with Ki values over 1000 nM, suggesting these interactions are unlikely to be physiologically relevant at typical effective concentrations chemicalprobes.org.

The following table summarizes the data on the identified secondary targets of this compound.

| Target | Parameter | Value (nM) | Selectivity Ratio vs. TBK1 (low ATP IC50) | Screening Panel | Source |

|---|---|---|---|---|---|

| FLT3 | IC50 | 123 | 61.5x | Bayer | cancer-research-network.comchemicalprobes.org |

| MAP2K5 | IC50 | 847 | 423.5x | Bayer | chemicalprobes.org |

| STK17A (DRAK1) | Kd | 74 | 37x | DiscoverX | chemicalprobes.org |

| MAP3K19 | Kd | 9.6 | 4.8x | DiscoverX | chemicalprobes.org |

| STK17A (DRAK1) | IC50 | 310 | 155x | Eurofins | cancer-research-network.comchemicalprobes.org |

| RSK4 | IC50 | 276 | 138x | - | cancer-research-network.commedchemexpress.com |

| ULK1 | IC50 | 7930 | 3965x | - | cancer-research-network.commedchemexpress.com |

In Vitro and Cellular Investigations of Bay 985

Biochemical Modulation of TBK1 and IKKε Enzymatic Activity

BAY-985 is identified as a dual inhibitor of TANK-binding kinase 1 (TBK1) and IκB kinase epsilon (IKKε), which are noncanonical members of the inhibitor of the nuclear factor κB (IκB) kinase family. nih.gov Its inhibitory action has been precisely quantified through biochemical assays designed to measure the enzymatic activity of these kinases.

In vitro kinase assays, specifically Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)-based assays, have been employed to determine the half-maximal inhibitory concentration (IC50) of this compound against its primary targets. cancer-research-network.comchemicalprobes.org These assays utilize recombinant human enzymes to provide a direct measure of the compound's inhibitory potency. Results demonstrate that this compound is a highly potent inhibitor of both TBK1 and IKKε, with IC50 values in the low nanomolar range. medchemexpress.com The compound also exhibits high selectivity for TBK1 and IKKε, with significantly lower potency against other kinases such as FLT3, RSK4, and DRAK1. cancer-research-network.commedchemexpress.com

| Target Kinase | IC50 (nM) | Assay Condition |

|---|---|---|

| TBK1 | 2 | Low ATP |

| IKKε | 2 | Not Specified |

| FLT3 | 123 | Not Specified |

| RSK4 | 276 | Not Specified |

| DRAK1 | 311 | Not Specified |

| ULK1 | 7930 | Not Specified |

Further biochemical investigations have revealed that this compound acts as an Adenosine (B11128) Triphosphate (ATP)-competitive inhibitor. cancer-research-network.comresearchgate.net This mode of action was confirmed by conducting kinase activity assays under varying concentrations of ATP. The inhibitory potency of this compound against TBK1 was found to be dependent on the ATP concentration in the assay. cancer-research-network.commedchemexpress.com Specifically, the IC50 value for TBK1 increased from 2 nM at low ATP concentrations to 30 nM at high ATP concentrations. cancer-research-network.commedchemexpress.com This shift indicates that this compound competes with ATP for binding to the kinase's active site. researchgate.net

| ATP Concentration | IC50 (nM) |

|---|---|

| Low | 2 |

| High | 30 |

Downstream Intracellular Signaling Pathway Perturbations

The inhibition of TBK1 and IKKε enzymatic activity by this compound directly impacts downstream signaling events. These kinases are crucial nodes in pathways that regulate the innate immune response, and their inhibition leads to measurable changes in the activation of key transcription factors and the expression of target genes. nih.gov

A critical downstream substrate of TBK1 and IKKε is the Interferon Regulatory Factor 3 (IRF3). researchgate.netresearchgate.net The activation of IRF3 requires its phosphorylation by these kinases, which enables its dimerization and translocation to the nucleus to initiate the transcription of type I interferon genes. nih.govmdpi.com Cellular assays have confirmed that this compound effectively blocks this crucial step. In a cellular mechanistic assay using MDA-MB231 cells, this compound was shown to inhibit the phosphorylation of IRF3 with an IC50 value of 74 nM. cancer-research-network.commedchemexpress.com This demonstrates that the biochemical inhibition of TBK1/IKKε by this compound translates into a functional blockade of a key downstream signaling event within a cellular context. nih.govresearchgate.net

The phosphorylation and subsequent activation of IRF3 are primary controlling events for the transcription of the Interferon Beta (IFNβ) gene. nih.govfrontiersin.org Activated IRF3, often in concert with other transcription factors like NF-κB, binds to specific regulatory elements within the IFNβ promoter, known as positive regulatory domains (PRDs), to drive gene expression. frontiersin.orgresearchgate.net By potently inhibiting the TBK1/IKKε-mediated phosphorylation of IRF3, this compound disrupts this signaling cascade at a point upstream of IRF3 activation. cancer-research-network.commedchemexpress.com Consequently, the inhibition of this essential activation step is expected to suppress the transcriptional activity of the IFNβ promoter, thereby reducing the production of IFNβ. nih.gov

Anti-proliferative Efficacy in Malignant Cell Lines

Research into the anti-proliferative effects of this compound has revealed its activity against various cancer cell lines. The efficacy of the compound has been quantified through measurements of IC50 values, which represent the concentration of the drug required to inhibit the growth of 50% of the cell population.

In studies involving the human melanoma cell line SK-MEL-2, this compound has demonstrated notable anti-proliferative efficacy. nih.govresearchgate.net This particular cell line is characterized by mutations in the NRAS and TP53 genes. medchemexpress.comcancer-research-network.com The inhibitory concentration (IC50) of this compound in SK-MEL-2 cells has been reported to be 900 nM. medchemexpress.comcancer-research-network.comselleckchem.com The compound's ability to hinder the proliferation of these cells is a key finding in its preclinical evaluation. nih.govresearchgate.netselleckchem.com

The anti-proliferative activity of this compound has also been assessed in the context of renal cell carcinoma, using the ACHN cell line as a model. This cell line is known to harbor a CDKN2A mutation. medchemexpress.comcancer-research-network.com In this cellular context, this compound exhibited an IC50 of 7260 nM, indicating a lower potency compared to its effect on the SK-MEL-2 melanoma cells. medchemexpress.comcancer-research-network.com

The differential efficacy of this compound in SK-MEL-2 and ACHN cells suggests a potential correlation between the compound's activity and the specific oncogenic mutations present in the cell lines. The SK-MEL-2 cell line, with its NRAS and TP53 mutations, showed greater sensitivity to this compound than the ACHN cell line, which has a CDKN2A mutation. medchemexpress.comcancer-research-network.com This suggests that the genetic makeup of the cancer cells may influence their response to treatment with this compound.

Table of Anti-proliferative Activity of this compound

| Cell Line | Cancer Type | Oncogenic Mutations | IC50 (nM) |

| SK-MEL-2 | Melanoma | NRAS, TP53 | 900 |

| ACHN | Renal Cell Carcinoma | CDKN2A | 7260 |

Table of Compounds Mentioned

Preclinical in Vivo Research on Bay 985

Evaluation of Anti-tumor Efficacy in Murine Xenograft Models

Murine xenograft models, where human tumor cells are implanted into immunodeficient mice, are a standard method for assessing the in vivo anti-tumor activity of investigational drugs.

BAY-985's anti-tumor properties have been evaluated in female NMRI nude mice bearing SK-MEL-2 human melanoma xenografts. cancer-research-network.comnih.gov The SK-MEL-2 cell line is characterized by mutations in the NRAS and TP53 genes. cancer-research-network.com Despite demonstrating antiproliferative effects in the SK-MEL-2 cell line in vitro, the in vivo studies revealed that this compound has only weak to moderate anti-tumor activity in this specific xenograft model. nih.gov

The efficacy of this compound in suppressing tumor growth was quantified to provide a precise measure of its in vivo activity. In the SK-MEL-2 human melanoma xenograft model, treatment with this compound resulted in a treated/control (T/C) tumor weight ratio of 0.6. cancer-research-network.com This ratio indicates that the average weight of the tumors in the this compound treated group was 60% of the average weight of the tumors in the control (vehicle-treated) group, signifying a modest level of tumor growth inhibition. cancer-research-network.com

Table 1: Quantitative Efficacy of this compound in SK-MEL-2 Xenograft Model

| Metric | Value | Model System |

|---|---|---|

| T/C Tumor Weight Ratio | 0.6 | Female NMRI nude mice with SK-MEL-2 human melanoma xenografts |

Systemic Biological Responses to this compound Administration

Understanding the broader physiological effects of a compound is as important as its direct impact on the tumor. This includes its influence on the immune system, both locally within the tumor and systemically.

The tumor microenvironment (TME) consists of various cell types, including immune cells, that can influence tumor growth and response to therapy. frontiersin.org Detailed preclinical data specifically describing the effects of this compound administration on the activity of immune cells, such as tumor-infiltrating lymphocytes or macrophages, within the tumor microenvironment are not extensively detailed in publicly available research.

Cytokines are signaling proteins that play a critical role in inflammation and immune responses. nih.gov Investigating a drug's effect on the systemic release of cytokines is important for understanding its immunomodulatory properties and potential side effects. nih.govnih.gov However, specific in vivo data detailing the impact of this compound on systemic cytokine release profiles in preclinical models is not available in the reviewed literature.

In Vivo Tolerability and Adverse Event Monitoring

Assessing the tolerability of a new compound is a critical component of preclinical in vivo research. In the study utilizing the SK-MEL-2 xenograft model, the administration of this compound was reported to be well tolerated. cancer-research-network.com Monitoring of the animals revealed a maximum body weight loss of less than 10%, which is a common indicator of good general tolerability in such studies. cancer-research-network.com

Table 2: In Vivo Tolerability of this compound

| Parameter | Observation | Model System |

|---|---|---|

| General Tolerability | Well tolerated | Female NMRI nude mice |

| Body Weight Change | Maximum loss of <10% | Female NMRI nude mice |

Analysis of Body Weight Dynamics

Body weight is a critical parameter for assessing the systemic toxicity of a compound in preclinical in vivo studies. In a study involving a human SK-MEL-2 melanoma xenograft model, the body weight of the subjects was monitored throughout the treatment period. medchemexpress.comnih.gov The treatment regimen resulted in a maximum body weight loss of less than 10%, which is a significant indicator of the compound's tolerability. medchemexpress.comresearchgate.net This finding suggests that at the tested therapeutic dose, this compound does not cause severe systemic toxicity that would lead to drastic weight loss. medchemexpress.com

Below is a data table summarizing the reported effects of this compound on body weight in the preclinical xenograft model.

| Parameter | Observation | Source(s) |

| Maximum Body Weight Loss | < 10% | medchemexpress.comresearchgate.net |

| Overall Tolerability | Well tolerated | medchemexpress.comresearchgate.net |

It is important to note that while the maximum percentage of body weight loss is provided, a detailed dynamic analysis, including a day-by-day or week-by-week comparison with a vehicle-treated control group, is not publicly available. Such data would provide a more in-depth understanding of the kinetics of body weight changes in response to this compound administration.

Therapeutic Implications and Disease Contexts for Bay 985

Translational Potential in Oncology

Aberrant activation of TBK1 and IKKε has been implicated in the initiation and progression of several cancer types. researchgate.netnih.govaacrjournals.orgmdpi.com This has led to significant interest in developing inhibitors targeting these kinases for cancer therapy.

TBK1 and IKKε, as noncanonical members of the IκB kinase family, play crucial roles in cellular functions that are often dysregulated in cancer. acs.orgnih.govnih.govaacrjournals.org Aberrant activation of TBK1 has been observed in the oncogenesis of various cancers, including leukemias and solid tumors, particularly those harboring KRAS-activating mutations. researchgate.netnih.govaacrjournals.org IKKε is also recognized as a breast cancer oncogene, with amplification noted in a significant percentage of breast cancers, where it is essential for cellular transformation. aacrjournals.org The involvement of TBK1 and IKKε in promoting cell proliferation, survival, and oncogenic transformation underscores their potential as actionable therapeutic targets in oncology. acs.orgnih.govnih.govaacrjournals.org

Inhibition of TBK1 and IKKε has shown promise in addressing mechanisms of resistance to existing cancer therapies. Studies suggest that TBK1 inhibition can suppress cancer development not only through direct effects on cancer cells but also by enhancing antitumor T-cell immunity. researchgate.netnih.gov Targeting TBK1 has been shown to enhance the response to PD-1 blockade, a form of immunotherapy. researchgate.net Furthermore, TBK1 has been implicated in mediating resistance to targeted therapies; for instance, in breast cancer, TBK1-mediated phosphorylation of estrogen receptor alpha (ERα) has been linked to tamoxifen (B1202) resistance. nih.gov Preclinical studies have demonstrated that combining a TBK1/IKKε inhibitor with chemotherapy can reduce metastasis and improve survival in murine breast cancer models. nih.gov Similarly, IKKε inhibition has been shown to increase sensitivity to chemotherapy in models of glioblastoma and lung cancer. nih.gov Notably, some melanoma cell lines resistant to BRAF/MEK inhibitors have exhibited sensitivity to IKKε/TBK1 inhibitors. mdpi.com

The role of TBK1 in epithelial-mesenchymal transition (EMT) and metastasis appears complex and potentially context-dependent. TBK1 has been reported to promote the transformation and invasion of breast epithelial cells, contributing to breast cancer development. researchgate.net Conversely, knockdown of TBK1 in ERα-positive breast cancer cells has been associated with enhanced tumorigenesis and lung metastasis, partly by increasing EMT. researchgate.net In melanoma, TBK1 is overexpressed in cells with NRAS mutations and is linked to tumor cell proliferation, migration, and invasion; suppressing TBK1 in these cells can ameliorate these processes. mdpi.com EMT is a critical process in cancer progression, enabling stationary epithelial cells to acquire migratory and invasive properties necessary for metastasis. nih.gov The dynamic and often reversible nature of EMT is considered essential for disseminated tumor cells to establish secondary metastases. nih.gov Growth factors, including EGF and HGF, which regulate EMT, can further enhance the invasive capabilities of cancer cells. mdpi.com

TBK1 and IKKε are integrated within complex cellular signaling networks and can crosstalk with prominent oncogenic pathways. TBK1 can be activated downstream of oncogenic kinases, including activated mutants of KRAS and NRAS. researchgate.netnih.gov In some contexts, TBK1 acts as an effector downstream of Ras, contributing to pro-survival signaling through the phosphorylation of AKT. nih.gov Synthetic lethality screens have identified TBK1 as essential for the survival of KRAS-mutant lung cancer cells, mediated through NF-κB activation that promotes resistance to apoptosis. nih.gov Further research in KRAS-mutant lung cancer has highlighted the significant role of autocrine cytokine signaling in this pathway. nih.gov Beyond KRAS, TBK1 promotes cancer cell growth partly through the activation of AKT, which in turn regulates mTORC1, a key node controlling metabolic processes and cell survival. nih.gov Crosstalk also exists between major pathways like EGFR and PI3K/Akt. EGFR ligand binding activates both the PI3K/Akt and MAPK/ERK pathways, and interactions between these pathways can contribute to drug resistance. mdpi.com Constitutively active Ras can activate both EGFR and PI3K pathways, with reported crosstalk between Ras and EGFR signaling. nih.gov The deregulation of EGFR, RAS, and MYC oncogenes and their interplay are fundamental drivers of oncogenesis. mdpi.com

Prospects in Inflammatory and Autoimmune Pathologies

Given the central role of TBK1 and IKKε in innate immunity and inflammatory signaling, their inhibition represents a promising strategy for the treatment of inflammatory and autoimmune diseases. acs.orgoup.com

TBK1 and IKKε are key mediators of the inflammatory response. oup.com In autoimmune diseases such as systemic lupus erythematosus (SLE), TBK1 can activate immune cells and promote the production of inflammatory cytokines. cas.org TBK1 is involved in regulating inflammatory responses by activating NF-κB, which leads to the expression of pro-inflammatory mediators. acs.org Inhibiting TBK1 activity has been shown to reduce inflammation in models of autoimmune disorders. news-medical.net In the context of autoimmune diseases, TBK1-mediated signaling contributes to the production of type I interferons (IFN-I), autoantibodies, and chemokines, which drive immune attacks on tissues. nih.gov Due to its critical role in activating IFN-I gene expression, pharmacological inhibition of TBK1 is considered an attractive therapeutic approach for interferonopathies. nih.gov TBK1 inhibition has also been explored for its potential to decrease the severity of inflammatory responses, such as the hyper-inflammation observed in severe COVID-19, by impeding pro-inflammatory signaling pathways. news-medical.net TBK1 dysfunction is implicated in various autoimmune conditions, including SLE, multiple sclerosis, rheumatoid arthritis, inflammatory bowel disease, and psoriasis. cas.orgacs.org Compounds like Amlexanox, which target TBK1 and IKKε, have demonstrated potential in treating inflammatory and autoimmune diseases. oup.com Aberrant activation of the cGAS-TBK1-STING pathway is specifically linked to several autoimmune diseases, including monogenic interferonopathies like Aicardi-Goutières syndrome (AGS) and STING-associated vasculopathy with onset in infancy (SAVI), as well as systemic and cutaneous lupus, Sjögren's syndrome, and systemic sclerosis. exo-therapeutics.com BAY-985 inhibits the cellular phosphorylation of interferon regulatory factor 3 (IRF3), a direct downstream substrate of TBK1, which is crucial for the induction of type I interferons. medchemexpress.commedchemexpress.comacs.orgcancer-research-network.comresearchgate.net

In vitro Inhibitory Activity of this compound

| Target | IC50 (low ATP) | IC50 (high ATP) | Cell Line | Assay Type | Reference |

| TBK1 | 2 nM | 30 nM | - | Kinase Activity Inhibition | medchemexpress.commedchemexpress.com |

| IKKε | 2 nM | - | - | Kinase Activity Inhibition | medchemexpress.commedchemexpress.com |

| IRF3 phosphorylation | 74 nM | - | MDA-MB231 mIRF3 | Cellular Mechanistic Assay | medchemexpress.commedchemexpress.comcancer-research-network.com |

| SK-MEL-2 (NRAS/TP53 mutated) | 900 nM | - | SK-MEL-2 | Cell Proliferation | medchemexpress.commedchemexpress.comcancer-research-network.com |

| ACHN (CDKN2A mutated) | 7260 nM | - | ACHN | Cell Proliferation | medchemexpress.commedchemexpress.comcancer-research-network.com |

| FLT3 | 123 nM | - | - | Kinase Activity Inhibition | medchemexpress.commedchemexpress.com |

| RSK4 | 276 nM | - | - | Kinase Activity Inhibition | medchemexpress.commedchemexpress.com |

| DRAK1 | 311 nM | - | - | Kinase Activity Inhibition | medchemexpress.commedchemexpress.com |

| ULK1 | 7930 nM | - | - | Kinase Activity Inhibition | medchemexpress.commedchemexpress.com |

Applications in Metabolic Diseases

Inhibition of the IKKε pathway has demonstrated promising effects in the context of metabolic diseases, particularly in models of obesity. guidetopharmacology.org

Studies indicate that inhibition of the IKKε pathway can lead to improvements in metabolic parameters associated with obesity. Specifically, this inhibition has been shown to improve fat deposition in the liver and enhance liver gluconeogenesis in obese models. guidetopharmacology.org Given that this compound is a selective inhibitor of IKKε, these findings suggest a potential role for this compound in addressing hepatic steatosis (fatty liver) and regulating glucose production in the liver, two key aspects of metabolic dysfunction.

Obesity is often characterized by chronic low-grade inflammation in adipose tissue, which contributes to insulin (B600854) resistance and other metabolic complications. labsolu.cainvivochem.cnwikipedia.org Research has shown that inhibition of the IKKε pathway can reduce subcutaneous fat inflammation in the context of obesity. guidetopharmacology.org As an IKKε inhibitor, this compound is thus implicated in potentially attenuating this adipose tissue inflammation, which could offer therapeutic benefits in managing obesity-related metabolic dysfunction.

Other Emerging Therapeutic Avenues

Beyond metabolic diseases, the inhibitory properties of this compound on IKKε and TBK1 are being investigated for their potential in other therapeutic areas.

IKKε inhibition has been reported to attenuate neuropathic pain in mouse models. researchgate.net Given that this compound is a potent and selective inhibitor of IKKε, it is being explored for its potential in mitigating neuropathic pain. researchgate.net Neuropathic pain is a complex chronic pain state often resulting from nerve damage.

Meniscal degeneration is a significant factor in the development and progression of osteoarthritis. IKKε has been identified as potentially playing a significant role in meniscal degeneration. Studies investigating the functional role of IKK in the pathogenesis of meniscal degeneration have indicated that IKKε inhibition could be a therapeutic approach. Specifically, this compound, along with amlexanox, has been identified as potential targets for the treatment of meniscal degeneration preceding osteoarthritis. In vitro studies using human OA meniscal cells showed that IKKε overexpression increased the expression of degeneration-related factors, and this compound was able to cancel this effect. Furthermore, in vivo studies in mice demonstrated that intraarticular injection of IKKε inhibitors, including this compound, protected mouse menisci against degeneration. These findings suggest a role for this compound in potentially slowing or preventing meniscal degeneration, thereby impacting the progression of osteoarthritis.

Future Directions and Outstanding Research Gaps for Bay 985

Further Elucidation of TBK1/IKKε Multifunctional Roles

TBK1 and IKKε are noncanonical IκB kinases that play pivotal roles in linking inflammation, innate immunity, metabolism, and oncogenesis. nih.govmdpi.com While initially recognized for their function in activating interferon regulatory factors (IRFs) and NF-κB in response to pathogens, their roles are now understood to be far more extensive and context-dependent. mdpi.comnih.govfrontiersin.org BAY-985 serves as a critical tool for dissecting these multifaceted roles. researchgate.net

Investigating Unresolved Molecular Mechanisms in Disease Contexts

A significant research gap lies in understanding the precise, context-specific mechanisms by which TBK1/IKKε signaling contributes to different pathologies. These kinases are activated by a variety of stimuli and can form distinct signaling complexes, leading to diverse downstream effects. dntb.gov.ua For instance, in some cancers, TBK1/IKKε activity promotes survival and proliferation, while in others, it may be involved in anti-tumor immune responses. nih.govresearchgate.net

Future research utilizing this compound should focus on:

Autoimmune and Inflammatory Diseases: TBK1/IKKε are central to the production of type I interferons, which are implicated in autoimmune diseases like systemic lupus erythematosus (SLE). nih.gov However, their role in other inflammatory conditions, such as inflammatory arthritis and neuroinflammation, is less clear. nih.gov Studies using this compound can help clarify how inhibiting these kinases modulates immune cell function and cytokine production in these specific disease models. mdpi.com

Cancer Pathogenesis: The role of TBK1/IKKε in cancer is complex. They can be activated downstream of oncogenes like KRAS and contribute to cell survival and resistance to therapy. mdpi.comnih.gov Conversely, they are also involved in STING-mediated anti-tumor immunity. mdpi.com The mechanism appears to be highly dependent on the tumor type and the specific signaling context. researchgate.netmdpi.com For example, loss of TBK1/IKKε activity can lead to uncontrolled cell death via RIPK1 and NLRP3 inflammasome pathways, suggesting a role in preventing inflammation-driven cell death. nih.gov this compound can be instrumental in dissecting these opposing roles and identifying patient populations that might benefit from their inhibition.

Metabolic Disorders: The inhibitor Amlexanox, which also targets TBK1/IKKε, has shown promise in improving glucose control in patients with diabetes, linking these kinases to metabolic regulation and adipose tissue inflammation. mdpi.comnih.gov Further investigation is needed to understand the specific substrates and pathways involved in these metabolic functions.

Identification of Novel Downstream Effectors and Signaling Networks

While the phosphorylation of IRF3 is a well-established downstream event of TBK1/IKKε activation, a complete picture of their signaling network is still emerging. researchgate.netnih.gov These kinases have been shown to phosphorylate a range of other substrates, including AKT, STAT3, STAT6, and the estrogen receptor, thereby influencing a wide array of cellular processes beyond innate immunity. nih.govresearchgate.net

Key research gaps include:

Unbiased Substrate Discovery: Phosphoproteomic studies in various cell types treated with this compound could reveal novel, functionally important substrates. This would broaden our understanding of how TBK1/IKKε regulate processes like autophagy, cell cycle progression, and cell death. researchgate.net

Crosstalk with Other Pathways: There is significant crosstalk between TBK1/IKKε and other kinase pathways, such as the canonical IKK pathway and MAPK signaling. dntb.gov.uamdpi.com For example, recent findings suggest TBK1 and IKKε can act as an "OFF switch" to limit NLRP3 inflammasome activation, potentially by controlling the activity of the kinase AKT. nih.govresearchgate.net this compound provides a means to systematically map these interactions and understand how inhibiting TBK1/IKKε impacts the broader cellular signaling landscape.

Strategies for Enhancing In Vivo Pharmacological Efficacy

A major barrier to the clinical translation of this compound is its unfavorable pharmacokinetic profile, which contributed to its weak efficacy in a human melanoma xenograft model. cancer-research-network.commedchemexpress.com

Addressing Pharmacokinetic Limitations and Bioavailability

Preclinical studies in rats revealed that this compound suffers from several pharmacokinetic liabilities. medchemexpress.com It exhibits high blood clearance (4.0 L/h/kg), a large volume of distribution at steady state (2.9 L/kg), a short terminal half-life (0.79 h), and consequently, poor oral bioavailability. medchemexpress.com This rapid clearance, primarily due to extensive hepatic metabolism, prevents the compound from achieving sustained therapeutic concentrations in vivo. medchemexpress.com

| Parameter | Value | Reference |

|---|---|---|

| Blood Clearance (CLb) | 4.0 L/h/kg | medchemexpress.com |

| Volume of Distribution (Vss) | 2.9 L/kg | medchemexpress.com |

| Terminal Half-life (t1/2) | 0.79 h | medchemexpress.com |

Development of Optimized Delivery Systems and Formulations

To overcome the inherent pharmacokinetic weaknesses of this compound, future research must explore advanced drug delivery and formulation strategies. While specific formulations for this compound have not been detailed, general approaches for kinase inhibitors could be applied. mdpi.com These include the development of prodrugs or the use of nanoparticle formulations to protect the drug from rapid metabolism and improve its solubility and absorption. mdpi.com Such strategies aim to enhance bioavailability and prolong the drug's circulation time, thereby increasing its exposure to the target tissues. mdpi.com

Exploration of Combination Therapeutic Regimens

Given the complex and interconnected nature of the signaling pathways involved in diseases like cancer, combination therapies often yield superior outcomes compared to monotherapy. mdpi.com Exploring this compound in combination with other agents represents a promising future direction.

Potential combination strategies include:

Immune Checkpoint Inhibitors (ICIs): Research has shown that inhibiting TBK1 can potentiate the effects of anti-PD-L1 therapy in preclinical cancer models. nih.gov The rationale is that while TBK1/IKKε can promote anti-tumor immunity via STING, they can also have immunosuppressive effects on T-cells. nih.govmdpi.com Combining this compound with ICIs like anti-PD-1 or anti-CTLA-4 antibodies could overcome resistance and enhance anti-tumor immune responses. ijbs.com

MAPK Pathway Inhibitors: In melanomas resistant to BRAF/MEK inhibitors, cancer cells can become sensitive to TBK1/IKKε inhibition. nih.govmdpi.com This suggests a combination of this compound with BRAF inhibitors (e.g., vemurafenib) or MEK inhibitors (e.g., cobimetinib, trametinib) could be a powerful strategy to prevent or overcome acquired resistance in BRAF-mutant cancers. mdpi.comijbs.com

Targeted Therapies in Autoimmune Disease: In severe autoimmune diseases, targeting TBK1/IKKε with this compound could be combined with agents that block downstream effectors, such as JAK inhibitors (e.g., ruxolitinib, tofacitinib) or antibodies targeting the type I interferon receptor, to achieve a more comprehensive blockade of the inflammatory cascade. nih.gov

| Target/Assay | Cell Line | IC50 | Reference |

|---|---|---|---|

| TBK1 (low ATP) | N/A (Recombinant) | 2 nM | medchemexpress.com |

| TBK1 (high ATP) | N/A (Recombinant) | 30 nM | medchemexpress.com |

| IKKε | N/A (Recombinant) | 2 nM | medchemexpress.com |

| pIRF3 Phosphorylation | MDA-MB231 mIRF3 | 74 nM | cancer-research-network.commedchemexpress.com |

| Anti-proliferation | SK-MEL-2 | 900 nM | medchemexpress.com |

| Anti-proliferation | ACHN | 7260 nM | medchemexpress.com |

Synergy with Established Cancer Therapeutics and Immunomodulators

While this compound has demonstrated antiproliferative effects in certain cancer cell lines, its modest antitumor activity in xenograft models as a monotherapy suggests that its greater potential may lie in combination with other therapeutic agents. nih.govcancer-research-network.com A significant area of future investigation is the synergistic potential of this compound with established cancer therapeutics and, notably, with immunomodulators.

Recent research has highlighted the role of TBK1 as a key mediator of resistance to cancer immunotherapy. nih.govbioworld.com Studies have shown that genetic deletion or pharmacological inhibition of TBK1 can enhance the efficacy of PD-1 blockade in murine tumor models, including those with primary or acquired resistance. bioworld.comnih.gov The mechanism appears to involve the sensitization of tumor cells to the cytotoxic effects of immune cell-derived cytokines, such as TNF-α and IFN-γ. bioworld.combroadinstitute.org Targeting TBK1 has been shown to lower the threshold for tumor cell death in response to these cytokines, thereby overcoming a key immune evasion strategy. nih.govnih.gov

Furthermore, the potential for synergy with conventional chemotherapeutics or other targeted therapies remains an open question. Given that both TBK1 and IKKε have been implicated in promoting cancer cell survival and resistance to therapy, combining this compound with agents that induce cellular stress or DNA damage could prove to be an effective strategy. mdpi.comresearchgate.net

Expansion into Additional Disease Models

The roles of TBK1 and IKKε extend beyond oncology, with significant involvement in inflammatory and autoimmune pathways. This provides a compelling basis for expanding the investigation of this compound into other disease models.

TBK1 is a critical kinase in the signaling pathways that lead to the production of type I interferons (IFNs), which are key mediators in many autoimmune diseases. nih.gov Dysregulation of the TBK1 pathway is associated with conditions such as systemic lupus erythematosus (SLE). nih.gov Therefore, this compound, as a potent inhibitor of TBK1, holds therapeutic potential for these "interferonopathies." Future research should involve testing this compound in established animal models of SLE to determine if it can ameliorate disease symptoms, reduce autoantibody production, and dampen the pathogenic IFN signature. bmsclinicaltrials.com

There is also a growing understanding of the role of TBK1 in inflammatory bowel disease (IBD). newswise.com Given the chronic intestinal inflammation that characterizes IBD, exploring the efficacy of this compound in preclinical models of colitis is a logical next step. nih.govpharmatimes.com Such studies would aim to determine if oral administration of a TBK1/IKKε inhibitor can reduce gut inflammation and restore mucosal homeostasis.

Furthermore, TBK1 has been implicated in the regulation of metabolism, and its inhibition has been shown to improve metabolic dysfunction in preclinical models. invivogen.com This suggests a potential role for this compound in the study and potential treatment of metabolic conditions such as non-alcoholic fatty liver disease (NAFLD) and type 2 diabetes.

Design and Development of Next-Generation TBK1/IKKε Inhibitors

While this compound is a valuable research tool, its development into a clinical candidate may be hampered by its suboptimal pharmacokinetic properties. medchemexpress.com This highlights the need for the design and development of next-generation TBK1/IKKε inhibitors with improved pharmacological profiles.

Future drug discovery efforts will likely focus on developing analogs of this compound that retain its high potency and selectivity for TBK1/IKKε while exhibiting enhanced "drug-like" properties. nih.govdrugdiscoverynews.com Key areas for optimization include oral bioavailability, metabolic stability, and a more favorable half-life.

Structure-activity relationship (SAR) studies of the benzimidazole (B57391) scaffold, the core structure of this compound, can guide the rational design of new compounds. researchgate.netnih.govnih.govresearchgate.net Modifications to the peripheral chemical groups of the benzimidazole core can be systematically explored to improve pharmacokinetic parameters without compromising the compound's affinity for the ATP-binding pocket of TBK1 and IKKε. Computational modeling and in vitro ADME (absorption, distribution, metabolism, and excretion) assays will be crucial in the early stages of this process to prioritize candidates for further development.

The development of next-generation inhibitors could also explore alternative strategies, such as non-covalent inhibitors or degraders (e.g., PROTACs), which may offer advantages in terms of durability of effect and overcoming potential resistance mechanisms. researchgate.netnih.govnih.gov The ultimate goal is to generate a clinical candidate that can be safely and effectively administered to patients to fully exploit the therapeutic potential of TBK1/IKKε inhibition.

Q & A

Q. What are the primary molecular targets of BAY-985, and how do researchers validate its selectivity in cellular assays?

this compound is a potent, ATP-competitive inhibitor of TBK1 and IKKε kinases. Selectivity is validated through kinase profiling under varying ATP concentrations (e.g., low ATP [1 μM] IC50 = 2 nM vs. high ATP [100 μM] IC50 = 30 nM for TBK1). Cellular specificity is confirmed via phospho-IRF3 (pIRF3) inhibition assays using Western blotting, with control experiments excluding off-target kinases like IKKβ.

Q. Which in vitro and in vivo models are commonly used to assess this compound’s efficacy in inflammation and oncology research?

- In vitro: SK-MEL-2 melanoma cells (antiproliferative IC50 = 900 nM) and Mtb-infected bone marrow-derived macrophages (BMDMs) for IRF3/IFN-γ modulation.

- In vivo: Murine osteoarthritis models (e.g., cartilage degradation, synovitis, pain threshold recovery) and SK-MEL-2 xenografts (limited antitumor activity observed).

Q. What are the recommended protocols for validating this compound’s inhibitory activity on IRF3 phosphorylation in primary cell cultures?

Stimulate cells with TLR3/4 agonists (e.g., poly(I:C) or LPS), treat with this compound (74 nM IC50 in pIRF3 assays), and harvest at 60 minutes post-treatment. Use phospho-specific IRF3 antibodies for Western blot analysis, normalized to total IRF3 and β-actin. Include controls with TBK1/IKKε genetic knockouts.

Advanced Research Questions

Q. How can researchers reconcile this compound’s potent in vitro antiproliferative effects with its weak in vivo antitumor activity in xenograft models?

Investigate pharmacokinetic limitations (e.g., poor bioavailability, rapid clearance) and tumor microenvironment factors (e.g., immune evasion, stromal interactions). Combine with pharmacokinetic/pharmacodynamic (PK/PD) modeling and adjuvant therapies targeting complementary pathways (e.g., PD-1/PD-L1).

Q. What methodological considerations are critical when designing dose-response experiments with this compound to account for ATP competition in kinase assays?

Use dual ATP conditions (low/high) to assess IC50 shifts and confirm physiological relevance. Include counter-screens against structurally related kinases (e.g., IKKβ). Validate cellular activity via downstream targets (e.g., pIRF3 suppression in BMDMs). Report ATP concentrations explicitly in methods.

Q. How does this compound modulate the TBK1/IKKε-IRF3 axis in pathogen-infected macrophages, and what experimental approaches confirm its role in immune response regulation?

this compound blocks TBK1/IKKε-mediated IRF3 phosphorylation, reducing IFN-γ production. Use Viperin-deficient BMDMs to isolate signaling effects, measure cytokines via ELISA, and quantify bacterial load with CFU assays. Confirm specificity using CRISPR-Cas9 TBK1/IKKε knockouts.

Q. What statistical and reproducibility measures should be implemented when analyzing this compound’s effects on longitudinal pain thresholds in murine osteoarthritis models?

Apply repeated-measures ANOVA for PAM curve analysis, accounting for inter-animal variability via mixed-effects models. Report effect sizes with 95% confidence intervals. Blind scorers to treatment groups and include sham/saline controls to mitigate bias.

Q. How do researchers address potential off-target effects of this compound when studying its anti-inflammatory properties in complex tissue environments?

Perform kinome-wide profiling (≥400 kinases) and compare results with genetic (CRISPR) or pharmacological inhibitors of TBK1/IKKε. Conduct rescue experiments with constitutively active IRF3 mutants to confirm pathway specificity.

Q. What strategies optimize this compound’s bioavailability in preclinical models to enhance translational relevance?

Use pharmacokinetic studies to assess plasma/tissue half-life and AUC. Explore formulation enhancements (e.g., nanoparticle encapsulation) or pro-drug derivatives. Validate improved delivery via target engagement biomarkers (e.g., pIRF3 suppression in synovial fluid).

Q. How should conflicting data on this compound’s role in IFN-γ regulation be systematically addressed through experimental design?

Control for cell-type-specific responses (macrophages vs. T-cells), infection context (Mtb vs. viral models), and temporal cytokine dynamics. Employ single-cell RNA sequencing to dissect heterogeneous signaling and multiplex cytokine arrays for comprehensive profiling.

Methodological Notes

- Data Contradictions : Weak in vivo efficacy in xenografts () vs. strong anti-inflammatory activity in osteoarthritis models () suggests context-dependent mechanisms. Prioritize mechanistic studies comparing tumor vs. inflammation models.

- Reproducibility : Adhere to Beilstein Journal guidelines for experimental detail (e.g., compound characterization, ATP conditions) to ensure replicability.

- Ethical Compliance : For in vivo pain studies, follow institutional animal care protocols and include sham controls to minimize unnecessary suffering.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.